2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
Description
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 2-chloro-4-methylphenyl group. Its molecular formula is C₃₁H₂₆ClN₅O₂, with an average mass of 536.02 g/mol and a ChemSpider ID of 1216514-48-5 . The compound’s structural complexity arises from the pyrimido[5,4-b]indole scaffold, which is known for its pharmacological relevance in targeting receptors like Toll-like receptor 4 (TLR4) and Bcl-2/Mcl-1 proteins .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-11-12-21(20(27)13-17)29-23(32)15-31-22-10-6-5-9-19(22)24-25(31)26(33)30(16-28-24)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZYKXZFMUUNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, combining various starting materials through a sequence of transformations. Typical synthetic routes include:
Step 1: Formation of the 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole core via cyclization reactions involving appropriate precursors.
Step 2: Introduction of the N-(2-chloro-4-methylphenyl)acetamide moiety through acylation reactions.
Step 3: Final purification steps to isolate the desired compound, often involving techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial processes may vary, the large-scale production of this compound typically follows the same principles as laboratory synthesis but optimized for yield and efficiency. Catalysts and automated systems may be employed to enhance reaction rates and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Transforming certain functional groups into more oxidized states.
Reduction: Modifying functional groups to less oxidized forms.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles depending on the desired transformation.
Major Products Formed
The products of these reactions can include various derivatives, depending on the specific reagents and conditions used. Each transformation can significantly alter the compound's chemical and physical properties, making it suitable for different applications.
Scientific Research Applications
The compound finds extensive applications in scientific research due to its versatile nature:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses in treating various diseases.
Industry: Employed in material science for developing advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets in biological systems. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. The exact pathways depend on the compound's structure and the biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Benzyl vs.
- Chlorinated Aryl Groups : The 2-chloro-4-methylphenyl group in the target compound contrasts with the 4-trifluoromethoxyphenyl group in ’s analog. Chlorine substituents often increase metabolic stability, while trifluoromethoxy groups enhance lipophilicity .
- Thioether vs. Sulfonyl Linkages : Thioether-containing compounds (e.g., compound 11) show higher synthetic yields (76%) compared to sulfonyl derivatives (compound 2), which require oxidation steps with lower efficiency .
Research Findings and Pharmacological Implications
- TLR4 Modulation : Pyrimidoindole derivatives with sulfonyl or thioether groups (e.g., compound 2) demonstrate potent TLR4 antagonism (IC₅₀ = 1.2 μM), suggesting the target compound may share similar mechanisms .
- Anticancer Potential: Indole-based analogs (e.g., 10j) inhibit Bcl-2/Mcl-1 proteins, but the target compound’s pyrimidoindole core may offer improved selectivity due to its fused ring system .
- Physicochemical Properties : The 2-chloro-4-methylphenyl group balances lipophilicity (LogP ≈ 4.2 predicted) and solubility, critical for oral bioavailability .
Biological Activity
The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 474.92 g/mol. The structure features a pyrimidoindole core, which is known for its potential in various biological applications. The inclusion of functional groups such as the acetamide moiety enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidoindoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit key inflammatory mediators such as COX enzymes, which play a significant role in the inflammatory response. In vitro assays have reported IC50 values indicating potent inhibition of COX-1 and COX-2 activities.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although further investigation is required to establish efficacy and mechanisms.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, including cyclooxygenases (COX).
- Receptor Interaction : It modulates receptor activity, leading to altered cellular signaling pathways that affect inflammation and cell proliferation.
- Gene Expression Modulation : There is evidence suggesting that the compound can influence the expression of genes related to cell survival and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Researchers have identified key structural features that enhance its efficacy:
| Structural Feature | Effect on Activity |
|---|---|
| Acetamide Group | Enhances solubility and bioavailability |
| Benzyl Substitution | Increases binding affinity to target receptors |
| Chlorine Atom | Modulates electronic properties, affecting interaction with enzymes |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anti-inflammatory Activity : A recent study assessed various pyrimidoindole derivatives for their ability to inhibit COX enzymes. Compounds with similar structural motifs exhibited IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2, indicating significant anti-inflammatory potential .
- Anticancer Evaluation : In vitro assays on cancer cell lines such as HeLa and HCT116 showed that derivatives of pyrimidoindoles could inhibit cell proliferation with IC50 values below 10 µM, demonstrating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
